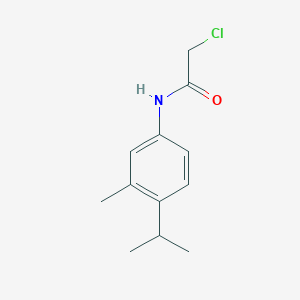
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.
Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines.
生物活性
2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
The presence of the chloro group at the second position and the isopropyl and methyl substitutions on the aromatic ring are critical for its biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that this compound can bind to certain enzymes or receptors, altering their activity, which leads to various biological effects. The exact pathways depend on the biological system being studied.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. The presence of a chloro atom has been correlated with enhanced antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins, promoting bacterial cell lysis .
Minimum Inhibitory Concentration (MIC) Studies :
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 10 | K. pneumoniae |
| N-(2-hydroxyphenyl)acetamide | >100 | Candida albicans |
Anti-inflammatory Effects
Similar compounds have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . Preliminary results suggest that derivatives of acetamides may exhibit anti-inflammatory effects, although specific data for this compound is still needed.
Case Studies
- Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of chloroacetamides highlighted that compounds with similar substitutions showed promising results against resistant strains of bacteria. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
- Toxicity and Pharmacokinetics : In vitro toxicity analyses indicated that certain chloroacetamides have favorable profiles for future in vivo studies. The pharmacokinetic properties suggest good oral bioavailability, which is crucial for drug development .
Comparative Analysis
When comparing this compound with other acetamides, it is essential to consider their structural variations and resulting biological activities:
| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Chloro group, Isopropyl substitution | TBD | TBD |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro group, Nitro substitution | Effective against K. pneumoniae | TBD |
| N-(4-hydroxyphenyl)acetamide | Hydroxy group instead of chloro | Limited activity against C. albicans | Moderate |
特性
IUPAC Name |
2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMCODQAQSMRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














